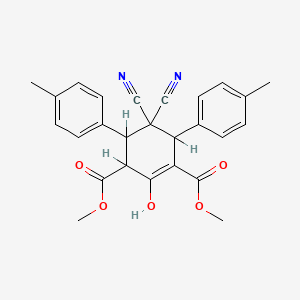
Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate is a complex organic compound with the molecular formula C26H24N2O5 and a molecular weight of 444.49 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include two cyano groups, a hydroxy group, and two methylphenyl groups attached to a cyclohexene ring .
化学反応の分析
Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
科学的研究の応用
Scientific Research Applications
1. Organic Synthesis:
Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate serves as a reagent in various organic synthesis processes. Its unique structure allows it to participate in oxidation, reduction, and substitution reactions, making it valuable for creating complex molecular architectures .
2. Medicinal Chemistry:
The compound has garnered attention for its potential biological activities. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in inflammatory pathways. This positions it as a candidate for further research in anti-inflammatory drug development.
3. Material Science:
In the field of materials science, this compound is explored for its role in developing new materials and chemical products. Its unique functional groups can impart specific properties to polymers and other materials, enhancing their performance in various applications .
4. Analytical Chemistry:
As a reference compound in analytical chemistry, this compound is utilized in the calibration of instruments and methods for detecting similar compounds.
Case Studies
Case Study 1: Biological Activity Assessment
A study investigated the compound's interaction with enzymes involved in inflammation. The results indicated that this compound effectively inhibited COX activity in vitro, suggesting its potential as an anti-inflammatory agent.
Case Study 2: Synthesis Applications
Research published in a peer-reviewed journal highlighted the use of this compound in synthesizing novel heteroaromatic compounds through various reaction pathways that leverage its reactivity . This demonstrates its utility beyond simple applications into more complex synthetic strategies.
作用機序
The mechanism of action of Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxy and cyano groups play a crucial role in its reactivity and binding properties. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .
類似化合物との比較
Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl 5,5-dicyano-2-hydroxy-4,6-diphenyl-1-cyclohexene-1,3-dicarboxylate: Similar structure but with diphenyl groups instead of methylphenyl groups.
Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-chlorophenyl)-1-cyclohexene-1,3-dicarboxylate: Contains chlorophenyl groups instead of methylphenyl groups.
Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methoxyphenyl)-1-cyclohexene-1,3-dicarboxylate: Features methoxyphenyl groups instead of methylphenyl groups. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
生物活性
Dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)-1-cyclohexene-1,3-dicarboxylate (CAS No. 547769-61-9) is a synthetic organic compound notable for its complex structure and potential biological activities. With a molecular formula of C26H24N2O5 and a molecular weight of approximately 444.48 g/mol, this compound has garnered interest in medicinal chemistry due to its unique functional groups and structural properties.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O5 |
| Molecular Weight | 444.48 g/mol |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 647.0 ± 55.0 °C at 760 mmHg |
| Flash Point | 345.1 ± 31.5 °C |
| LogP | 5.59 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes involved in inflammatory pathways. Preliminary studies suggest that it may act as an inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the biosynthesis of eicosanoids—mediators of inflammation and pain.
Cytotoxicity and Anticancer Potential
Emerging data indicate that compounds with dicyano and hydroxy functionalities may possess cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promise in inhibiting cell proliferation in breast and prostate cancer models . However, detailed studies specifically focusing on this compound are necessary to establish its anticancer activity conclusively.
In Vitro Studies
In vitro assays have been employed to evaluate the biological activity of similar compounds. For example:
- Study on COX Inhibition : A compound structurally related to this compound was tested for COX inhibition and exhibited an IC50 value of around 0.77 µM .
In Vivo Studies
In vivo models have also been utilized to assess anti-inflammatory properties:
特性
IUPAC Name |
dimethyl 5,5-dicyano-2-hydroxy-4,6-bis(4-methylphenyl)cyclohexene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c1-15-5-9-17(10-6-15)21-19(24(30)32-3)23(29)20(25(31)33-4)22(26(21,13-27)14-28)18-11-7-16(2)8-12-18/h5-12,19,21-22,29H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYFJCSVYHKMBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(C(=C(C(C2(C#N)C#N)C3=CC=C(C=C3)C)C(=O)OC)O)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













